molecular formula C17H12N2O2 B403546 N-(2-naphthylmethylene)-3-nitroaniline

N-(2-naphthylmethylene)-3-nitroaniline

Cat. No.: B403546
M. Wt: 276.29g/mol
InChI Key: NFEQPEGVZQETLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Naphthylmethylene)-3-nitroaniline is an aromatic Schiff base compound synthesized via the condensation of 3-nitroaniline with 2-naphthaldehyde. The molecule features a nitro group (-NO₂) at the meta position of the aniline ring and a naphthylmethylene group (-CH=N-C₁₀H₇) attached to the amino nitrogen.

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29g/mol

IUPAC Name

1-naphthalen-2-yl-N-(3-nitrophenyl)methanimine

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-7-3-6-16(11-17)18-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H

InChI Key

NFEQPEGVZQETLV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(2-naphthylmethylene)-3-nitroaniline can be contextualized against related derivatives of 3-nitroaniline. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents/Modifications Key Features Reference
N-(4-Chlorobenzylidene)-3-nitroaniline -CH=N-C₆H₄Cl (para-Cl) Enhanced electron-withdrawing effect from Cl; used in Mannich reactions to form pyrimidine derivatives .
N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline -CH=N-C₆H₂(OH)(I)(NO₂) Forms complex sheets via C–H⋯O hydrogen bonds and iodo-nitro interactions; exhibits conformational isomerism .
N-Benzyl-3-nitroaniline -CH₂-C₆H₅ (benzyl group) Simplified structure with no imine bond; synthesized for educational purposes .
N-(3-Nitrophenylmethylidene)aniline -CH=N-C₆H₄NO₂ (meta-NO₂) Extended conjugation; used as a precursor for heterocyclic synthesis .

Physical and Chemical Properties

  • Thermal Stability : Schiff bases like this compound typically exhibit moderate thermal stability due to rigid π-conjugated systems. Derivatives with halogen substituents (e.g., I, Cl) show higher melting points .
  • Solubility : Bulky naphthyl groups reduce solubility in polar solvents compared to simpler analogues like N-benzyl-3-nitroaniline .
  • Acid-Base Behavior : The imine (-CH=N-) group is pH-sensitive, undergoing hydrolysis under strongly acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.